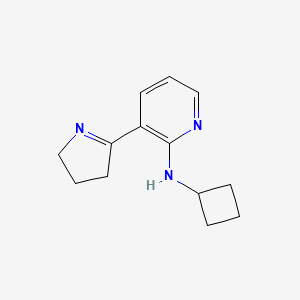

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15862913

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | N-cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H17N3/c1-4-10(5-1)16-13-11(6-2-9-15-13)12-7-3-8-14-12/h2,6,9-10H,1,3-5,7-8H2,(H,15,16) |

| Standard InChI Key | UWIZNTXIPXEQOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)NC2=C(C=CC=N2)C3=NCCC3 |

Introduction

N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a heterocyclic amine compound with significant potential in medicinal chemistry. It features a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol . This compound is identified by the CAS number 1352482-24-6 and is of interest in pharmacology, particularly as a ligand for histamine receptors.

Synthesis Methods

The synthesis of this compound typically involves the coupling of cyclobutyl amines with pyridine derivatives. A common approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-nitrogen bonds between the cyclobutyl amine and pyridine derivatives. This method provides a pathway to obtain the desired compound with high yields and purity.

Mechanism of Action

The mechanism of action for N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine primarily involves its interaction with histamine receptors. As a potential ligand for these receptors, it may modulate histaminergic signaling pathways, which are implicated in various physiological processes such as neurotransmission and immune responses.

Potential Applications

This compound has potential applications in scientific research and pharmaceuticals, particularly in the development of drugs targeting histamine receptors. Its ability to interact with these receptors suggests it could be used to modulate histamine-related physiological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume